5-Methyl-2-thiazolemethanol
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Overview
Description
5-Methyl-2-thiazolemethanol is a chemical compound with the molecular formula C5H7NOS . It has a molecular weight of 129.18 . The compound is typically stored in a dry environment at temperatures between 2-8°C . It is a yellow solid or liquid .
Synthesis Analysis
The synthesis of 5-Methyl-2-thiazolemethanol involves the reaction of n-BuLi with 2-bromo-5-methylthiazole under a nitrogen atmosphere at -70 °C . DMF is then added and the mixture is stirred for 1 hour. The mixture is then quenched with aqueous saturated ammonium chloride and partitioned between ethyl acetate and water .Molecular Structure Analysis
The InChI code for 5-Methyl-2-thiazolemethanol is 1S/C5H7NOS/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3 . This indicates that the molecule contains 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
5-Methyl-2-thiazolemethanol is a yellow solid or liquid . It has a boiling point of 225°C at 760 mmHg .Scientific Research Applications
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
In the field of medicinal chemistry, thiazoles have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These compounds are also used in the development of various drugs, including antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin .
In addition, thiazoles are used in the production of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These compounds are also used in the development of various drugs, including antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin .
In addition, thiazoles are used in the production of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Safety And Hazards
The safety information for 5-Methyl-2-thiazolemethanol indicates that it is a potential hazard. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
(5-methyl-1,3-thiazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKAOFJDCPNWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593461 |
Source
|
Record name | (5-Methyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-thiazolemethanol | |
CAS RN |
202932-04-5 |
Source
|
Record name | (5-Methyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1,3-thiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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